4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a pyrimidinylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The pyrimidine core is then functionalized with a propoxy group through nucleophilic substitution reactions.
Coupling with Benzenesulfonamide: The final step involves coupling the functionalized pyrimidine with a benzenesulfonamide derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DCC
Bases: Triethylamine, sodium hydroxide
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Functionalized Pyrimidines: Formed through substitution reactions
Scientific Research Applications
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)benzenesulfonamide
- N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Uniqueness
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX with high potency makes it a valuable compound in cancer research .
Properties
IUPAC Name |
4-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-4-13-28-21-14-20(22-16(3)23-21)24-17-7-9-18(10-8-17)25-29(26,27)19-11-5-15(2)6-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFCOWROCFHEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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